N-(N-HEPTYL)-N-OCTYLAMINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

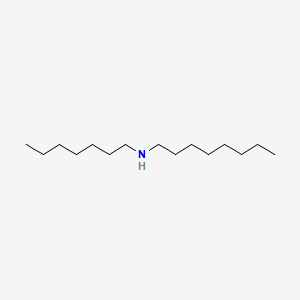

Structure

3D Structure

Properties

IUPAC Name |

N-heptyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEBNPLWJOGFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512634 | |

| Record name | N-Heptyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26627-77-0 | |

| Record name | N-Heptyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of N-(N-Heptyl)-N-Octylamine

Executive Summary

The synthesis of unsymmetrical secondary amines, such as

This technical guide outlines three distinct, high-fidelity pathways for the synthesis of

Target Molecule Profile

| Property | Data |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 227.43 g/mol |

| Refractive Index | ~1.442 |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water |

| Key Application | Surfactant synthesis, corrosion inhibition, lipophilic drug delivery vectors |

Retrosynthetic Analysis

To achieve high selectivity, we disconnect the C-N bond using strategies that differentiate the two alkyl chains during the bond-forming step.

Figure 1: Retrosynthetic map showing the three primary disconnection strategies: Reductive Amination (Left), Amide Reduction (Center), and Catalytic Hydrogen Borrowing (Right).

Pathway A: Direct Reductive Amination (The Standard)

This is the most efficient laboratory-scale method. It utilizes the Abdel-Magid protocol , employing Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Cyanoborohydride (

Mechanistic Logic

-

Imine Formation: Heptanal condenses with Octylamine to form a hemiaminal, which dehydrates to an imine.

-

Selective Reduction: STAB is sterically bulky and electron-deficient; it reduces the protonated imine (iminium ion) much faster than the neutral aldehyde.

Protocol: Step-by-Step

Reagents:

-

Octylamine (1.0 equiv)

-

Heptanal (1.0 - 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Procedure:

-

Setup: In a flame-dried round-bottom flask under Nitrogen (

), dissolve Octylamine (10 mmol) in DCE (30 mL). -

Addition: Add Heptanal (10.5 mmol). Stir for 5-10 minutes.

-

Technical Note: A slight exotherm may occur as the hemiaminal forms.

-

-

Catalyst: Add Acetic Acid (10 mmol). This promotes iminium ion formation.[1]

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes.

-

Safety: Evolution of hydrogen gas is possible; ensure venting.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Solvent: 10% MeOH in DCM).

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

Figure 2: Workflow for the Abdel-Magid Reductive Amination.

Pathway B: Amide Reduction (High Purity Route)

When absolute avoidance of tertiary amine byproducts is required, the amide route is superior. It involves forming a stable amide bond which is then reduced.[2] This method guarantees a secondary amine structure.[3]

Protocol: Step-by-Step

Phase 1: Acylation

Reagents: Octylamine, Heptanoyl Chloride, Triethylamine (

-

Dissolve Octylamine (10 mmol) and

(12 mmol) in dry DCM (40 mL) at 0°C. -

Dropwise add Heptanoyl Chloride (10.5 mmol).

-

Stir at room temperature for 2 hours.

-

Wash with 1M HCl (to remove unreacted amine) and sat.

. -

Evaporate to yield

-octylheptanamide .

Phase 2: Reduction

Reagents:

-

Setup: Suspend

(20 mmol, 2.0 equiv) in dry THF (50 mL) under Argon at 0°C. -

Addition: Dissolve the amide (from Phase 1) in THF (10 mL) and add dropwise to the LAH suspension.

-

Critical: Control the addition rate to manage hydrogen evolution and exotherm.

-

-

Reflux: Heat to reflux (66°C) for 6–12 hours. The amide carbonyl is reduced to a methylene group.

-

Fieser Quench: Cool to 0°C. Carefully add:

-

mL Water (where

- mL 15% NaOH

- mL Water

-

mL Water (where

-

Filtration: A granular white precipitate forms. Filter through Celite.

-

Isolation: Concentrate the filtrate to obtain pure

-heptyl-

Purification & Characterization

Regardless of the synthesis method, the crude product is a lipophilic oil.

Purification Strategy: Since the product is a secondary amine, it can be purified via Acid-Base Extraction :

-

Dissolve crude oil in diethyl ether.

-

Extract with 1M HCl (The amine moves to the aqueous layer as the hydrochloride salt; non-basic impurities remain in ether).

-

Wash the aqueous layer with fresh ether.

-

Basify the aqueous layer to pH >12 using NaOH pellets (The amine becomes free base and oils out).

-

Extract with ether, dry, and concentrate.

Characterization Data (Expected):

-

NMR (

-

IR: Weak N-H stretch ~3300

(secondary amine).

References

-

Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Amide Reduction/Fieser Quench).

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 18541951, Heptylamine octylamine." PubChem.

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.

Sources

"N-(N-HEPTYL)-N-OCTYLAMINE" CAS number 26627-77-0

CAS Number: 26627-77-0

Synonyms: N-Heptyloctan-1-amine; Heptyl(octyl)amine

Chemical Formula:

Executive Summary

N-(N-Heptyl)-N-octylamine is a secondary dialkylamine featuring an asymmetric hydrophobic tail structure composed of one heptyl (

For researchers in nucleic acid therapeutics (mRNA/siRNA), this compound serves as a critical Structural Lipid Synthon . Its asymmetric alkyl chains provide a tunable "cone angle" when incorporated into ionizable cationic lipids, disrupting lipid packing to enhance membrane fluidity and fusogenicity—key parameters for efficient endosomal escape of genetic payloads.

Chemical Architecture & Properties

Unlike symmetric amines (e.g., dioctylamine), the asymmetry of this compound introduces a specific entropic disorder in lipid bilayers. This "geometric frustration" is a desirable trait in designing fusogenic lipids for drug delivery systems.

Physicochemical Data Table

| Property | Value | Context for Application |

| Physical State | Liquid (at 20°C) | Easy handling for liquid-phase synthesis. |

| Boiling Point | ~280–290°C (Est.) | High thermal stability for elevated reaction temps. |

| Density | ~0.78–0.80 g/mL | Compatible with standard organic solvents (DCM, Ethanol). |

| pKa | ~10.8–11.0 | Typical for secondary amines; determines reactivity with electrophiles. |

| LogP | ~6.5–7.0 | Highly lipophilic; ensures stable anchoring in LNP cores. |

| Solubility | Insoluble in water; Soluble in Ethanol, Hexane, DCM | Requires organic solvent systems for processing. |

Synthesis & Manufacturing Methodologies

To ensure pharmaceutical-grade purity (low metal content, minimal primary amine impurities), Reductive Amination is the preferred synthesis route over direct alkylation, which often yields tertiary amine byproducts.

Method A: Reductive Amination (Preferred)

This method couples a primary amine with an aldehyde under reducing conditions. It is atom-efficient and minimizes over-alkylation.

Protocol Overview:

-

Reagents: Heptanal (1.0 eq), Octylamine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq).

-

Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF).

-

Conditions: Room temperature, inert atmosphere (

).

Step-by-Step Workflow:

-

Dissolve Heptanal in DCE under nitrogen.

-

Add Octylamine dropwise to form the hemiaminal intermediate.

-

Add STAB portion-wise over 30 minutes.

-

Stir for 12–16 hours.

-

Quench: Add saturated

. -

Extraction: Extract organic layer, wash with brine, dry over

. -

Purification: Vacuum distillation is required to remove trace primary amines.

Method B: Direct Alkylation (Alternative)

Reacting Octylamine with 1-Bromoheptane.

-

Drawback: Harder to control selectivity; produces tertiary amine (N,N-diheptyl-N-octylamine) impurities which are difficult to separate.

Visualization: Synthesis Pathways

Figure 1: Comparative synthesis logic. The reductive amination pathway (solid lines) avoids the over-alkylation byproduct risks associated with direct alkylation (dashed red line).

Applications in Drug Development (LNP Engineering)

The primary value of CAS 26627-77-0 in modern therapeutics is its role as a precursor for Next-Generation Ionizable Lipids .

The "Cone Shape" Hypothesis

Lipids with cylindrical geometries (symmetric tails) form stable lamellar phases (bilayers). However, for mRNA release, the LNP must fuse with the endosomal membrane (hexagonal phase transition).

-

Symmetric Tails (

): Tend toward stable packing (lower fusogenicity). -

Asymmetric Tails (

): The mismatch in chain length creates a "cone" shape, increasing lipid tail disorder. This facilitates the Lamellar (

Protocol: Synthesis of an Ionizable Lipid Library

Researchers use this compound to synthesize tertiary amino-lipids via Michael addition or Epoxide ring opening.

Example Workflow:

-

Core: this compound.[1]

-

Headgroup Linker: Acrylate ester containing a biodegradable bond and a polar head (e.g., tertiary amine or alcohol).

-

Reaction:

-

Mix Amine + Acrylate (1:1 molar ratio) in Ethanol.

-

Heat to 60°C for 24 hours.

-

The secondary amine attacks the

-carbon of the acrylate.

-

-

Result: A tertiary amine lipid with asymmetric tails (

) and a biodegradable headgroup.

Visualization: LNP Lipid Engineering

Figure 2: Workflow for converting the secondary amine precursor into a functional ionizable lipid for mRNA delivery systems.

Analytical Quality Control

For pharmaceutical use, the purity of the amine is critical. Primary amine contaminants can alter the pKa of the final lipid, affecting LNP stability.

GC-FID/MS Method Parameters

-

Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

-

Carrier Gas: Helium, 1.0 mL/min constant flow.

-

Inlet Temp: 250°C.

-

Oven Program:

-

Start: 60°C (hold 2 min).

-

Ramp: 10°C/min to 300°C.

-

Hold: 5 min.

-

-

Detection: FID (quantification) or MS (identification).

-

Key Impurities to Monitor:

Safety & Handling

-

Hazards: Causes severe skin burns and eye damage (Category 1B). Very toxic to aquatic life.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation to N-oxides. Keep in a cool, dry place.

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield. Handle only in a fume hood.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12905714, N-Heptyloctan-1-amine. PubChem. Available at: [Link]

-

Organic Syntheses. Preparation of Secondary Amines via Reductive Amination. Org. Synth. Available at: [Link] (General procedure adapted for asymmetric amines).

- Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. (Context on lipid tail asymmetry and cone shape theory).

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of N-(N-Heptyl)-N-Octylamine

Part 1: Executive Technical Summary

N-(N-Heptyl)-N-octylamine (CAS: 26627-77-0), also known as

This guide provides a structural analysis of its solubility thermodynamics, predictive modeling for solvent selection, and a standardized protocol for empirical verification. For drug development and extraction applications, understanding the Hydrophile-Lipophile Balance (HLB) and Hansen Solubility Parameters (HSP) of this amine is critical for optimizing reaction yield and phase separation.

Core Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| IUPAC Name | Standard identification | |

| CAS Number | 26627-77-0 | Global registry key |

| Molecular Weight | 227.43 g/mol | Diffusion & volatility estimation |

| Structure | Secondary Amine ( | H-bond donor & acceptor capability |

| Est.[1][2][3] LogP | ~6.5 - 7.5 (Predicted) | High lipophilicity; bioaccumulation potential |

| Physical State | Liquid (at 25°C) | Ease of handling in liquid-liquid extraction |

Part 2: Solubility Thermodynamics & Solvent Selection

The solubility of this compound is governed by the competition between the hydrophobic Van der Waals forces of its alkyl tails (

Theoretical Solubility Prediction (Hansen Parameters)

The molecule's high carbon-to-nitrogen ratio (15:1) dictates that dispersion forces (

-

Non-Polar Solvents (Alkanes, Aromatics): The alkyl chains interact favorably with aliphatic hydrocarbons (Hexane, Heptane) and aromatics (Toluene), leading to complete miscibility or very high solubility.

-

Polar Aprotic Solvents (DCM, THF): The amine nitrogen's lone pair allows for favorable interaction, maintaining high solubility.

-

Polar Protic Solvents (Alcohols): Soluble due to Hydrogen bonding, though solubility may decrease as the alcohol chain length shortens (e.g., less soluble in Methanol than in Octanol).

-

Water: The hydrophobic effect of the

chain overwhelms the hydration potential of the single amine group, resulting in insolubility .

Solvent Compatibility Matrix

Data summarized based on functional group analysis and homologous series trends.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism | Application Note |

| Aliphatic Hydrocarbons | Miscible / High | London Dispersion Forces | Ideal for liquid-liquid extraction diluents. | |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Miscible / High | Standard reaction medium. | |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Dipole-Dipole | Excellent for NMR analysis and synthesis workups. |

| Alcohols | Ethanol, Isopropanol, | Moderate to High | Hydrogen Bonding | Solubility correlates with alcohol chain length. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-Dipole | Good for crystallization or chromatography. |

| Aqueous | Water, 0.1M NaOH | Insoluble | Hydrophobic Effect | Phase separation layer. |

| Acidic Aqueous | 1M HCl, 1M | Soluble (as salt) | Ionic Dissociation | Forms ammonium salt ( |

Part 3: Experimental Validation Protocol

Trustworthiness Directive: Do not rely solely on predictions. Use this self-validating protocol to determine exact saturation limits for your specific application (e.g., formulation stability).

Method: Gravimetric Solubility Determination (Saturation Shake-Flask)

Objective: Quantify the mass of this compound dissolved in a specific solvent at ambient temperature (

Equipment Required:

-

Analytical Balance (

mg) -

Scintillation Vials (20 mL) with PTFE-lined caps

-

Orbital Shaker or Magnetic Stir Plate

-

Syringe Filters (0.45

m PTFE - chemically resistant)

Step-by-Step Methodology:

-

Preparation: Weigh a clean, dry scintillation vial (

). -

Saturation: Add 5.0 mL of the target solvent to the vial.

-

Addition: Add this compound dropwise with agitation until a persistent second phase (droplets) or turbidity is observed, indicating the saturation point has been exceeded. Add a 10% excess.

-

Equilibration: Cap tightly and shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Separation: Allow the phases to settle (or centrifuge if an emulsion forms).

-

Sampling: Carefully withdraw 1.0 mL of the clear supernatant (saturated solution) using a syringe. Filter through the 0.45

m PTFE filter into a pre-weighed weighing dish ( -

Evaporation: Evaporate the solvent (using a gentle nitrogen stream or vacuum oven) until constant weight is achieved.

-

Measurement: Weigh the dish with the residue (

).

Calculation:

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection and the mechanism of interaction for this secondary amine.

Figure 1: Decision tree for predicting the solubility behavior of this compound based on solvent acidity and polarity.

Part 5: Safety & Handling (MSDS Highlights)

While specific MSDS data for this exact CAS is niche, it shares the hazard profile of similar long-chain aliphatic amines (e.g., Di-n-octylamine).

-

Corrosivity: Secondary amines are organic bases. Expect skin and eye corrosion. Wear nitrile gloves and safety goggles.

-

Inhalation: Vapors may cause respiratory irritation. Handle in a fume hood.

-

Environmental: Toxic to aquatic life with long-lasting effects (due to lipophilicity/bioaccumulation). Dispose of as hazardous organic waste.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12905714, N-Heptyloctan-1-amine. Retrieved from [Link][4]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility parameter theory).

- Smallwood, I. M. (1996).Handbook of Organic Solvent Properties. Butterworth-Heinemann.

Sources

- 1. This compound, 98+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. benchchem.com [benchchem.com]

"N-(N-HEPTYL)-N-OCTYLAMINE" physical properties (boiling point, density)

Title: Technical Whitepaper: Physicochemical Profiling of N-Heptyl-N-Octylamine (CAS 26627-77-0)

Executive Summary

N-(N-Heptyl)-N-octylamine (CAS: 26627-77-0), also known as

Due to its status as a specialized intermediate rather than a commodity chemical, direct experimental data for its boiling point and density is often absent from standard safety data sheets (SDS).[1] This guide synthesizes available experimental data (Refractive Index) with homologous series interpolation to establish authoritative property ranges. Furthermore, it details the standardized experimental protocols required for researchers to validate these physical constants in-house, ensuring rigorous quality control in drug development and industrial synthesis.

Physicochemical Characterization

The physical properties of N-heptyl-N-octylamine are governed by its molecular weight (227.43 g/mol ) and the weak polarity of the secondary amine group buried within a hydrophobic alkyl chain.

Core Identity & Properties

| Property | Value / Description | Confidence Level | Source |

| CAS Number | 26627-77-0 | Absolute | ChemicalBook/Fisher [1] |

| IUPAC Name | Absolute | PubChem [2] | |

| Molecular Formula | Absolute | PubChem [2] | |

| Refractive Index ( | 1.4420 | Experimental | Fisher Scientific [3] |

| Appearance | Colorless to pale yellow liquid | Experimental | BenchChem [4] |

| Solubility | Insoluble in water; Soluble in Ethanol, DCM | High | Structure-Property Relationship |

Homologous Series Interpolation (Boiling Point & Density)

In the absence of a specific experimental boiling point for the

| Molecule | Structure | Carbon Count | Boiling Point (760 mmHg) | Density (20-25°C) |

| Diheptylamine | ~271°C [5] | 0.776 g/mL | ||

| N-Heptyl-N-Octylamine | 284°C - 286°C (Est.) | 0.785 - 0.790 g/mL (Est.) | ||

| Dioctylamine | 297°C - 298°C [6] | 0.799 - 0.802 g/mL |

-

Scientific Insight: The refractive index of 1.4420 aligns perfectly with the trend (Dioctylamine is 1.4432), validating the purity and identity of commercial samples.[1]

Experimental Protocols for Validation

For researchers incorporating this amine into sensitive formulations (e.g., LNP ionizable lipids), relying on estimates is insufficient.[1] The following protocols provide a self-validating system for characterization.

Protocol A: Precision Density Measurement (Oscillating U-Tube)

-

Objective: Determine density with 4-decimal precision (

) to calculate molar volume for lipid packing parameters. -

Standard: ASTM D4052 / ISO 12185.[1]

Workflow:

-

Calibration: Perform air/water check at 20.00°C. Water density must read

. -

Sample Prep: Filter 2 mL of amine through a 0.45 µm PTFE syringe filter to remove particulates that dampen oscillation.

-

Injection: Inject sample into the U-tube cell, ensuring no micro-bubbles (bubbles cause false low readings).

-

Equilibration: Allow temperature to stabilize at 20°C (approx. 2-3 mins).

-

Measurement: Record period of oscillation (

). Density ( -

Cleaning: Flush with ethanol (solvent) followed by acetone (drying).[1] Dry with built-in air pump until density returns to air baseline (~0.0012

).[1]

Protocol B: Boiling Point Determination (Siwoloboff Micro-Method)

-

Objective: Determine boiling point with minimal sample loss (< 0.5 mL).

-

Context: Essential for assessing volatility during vacuum drying steps in synthesis.

Workflow:

-

Setup: Place 0.5 mL of N-heptyl-N-octylamine in a standard ignition tube.

-

Capillary: Insert a melting point capillary (sealed at the top, open at the bottom) into the liquid.

-

Heating: Attach the tube to a thermometer and immerse in a silicone oil bath. Heat at 5°C/min.[1]

-

Observation:

-

Endpoint: Stop heating. Record the temperature exactly when bubbling stops and liquid sucks back into the capillary. This is the true boiling point (equilibrium temperature).[1]

Synthesis & Logical Pathways

The synthesis of asymmetric secondary amines typically requires Reductive Amination to avoid the statistical mixtures found in direct alkylation.[1] The following diagram illustrates the controlled synthesis pathway and the downstream characterization logic.

Figure 1: Controlled synthesis via reductive amination and subsequent physicochemical validation workflow.

Application Context: Why Asymmetry Matters

In Lipid Nanoparticle (LNP) design, the geometry of the ionizable lipid tail dictates the "cone angle" of the lipid.[1]

-

Symmetric Tails (

): Tend to form stable bilayers but may have higher transition temperatures.[1] -

Asymmetric Tails (

): Introduce disorder into the lipid packing.[1] This disorder lowers the phase transition temperature, potentially facilitating better endosomal escape by destabilizing the endosomal membrane upon acidification.[1] -

Solvent Extraction: The slight asymmetry can improve the solubility of metal-amine complexes in kerosene diluents compared to highly crystalline symmetric amines, preventing third-phase formation during rare earth extraction.

References

-

PubChem (NIH). N-Heptyloctan-1-amine (Compound CID: 12905714).[1][2] Available at: [Link]

-

PubChem (NIH). Diheptylamine Physical Properties (CID: 75580).[1] Available at: [Link]

Sources

Architectures of Amphiphilicity: Technical Frontiers of Long-Chain Dialkylamines

Executive Summary: The Amphiphilic Pivot

Long-chain dialkylamines (

This guide moves beyond basic characterization to address the functional engineering of these molecules. We explore their dual-utility: as high-precision precursors in lipid nanoparticle (LNP) synthesis and as robust extractants in critical mineral recovery. The unifying mechanism is their tunable hydrophobicity and pH-dependent protonation, features that allow them to navigate biological barriers and phase boundaries with equal efficacy.

Module A: Nanomedicine & LNP Architectures

Application: Precursors for Ionizable Cationic Lipids (mRNA Delivery)

In the context of drug delivery, the dialkylamine moiety serves as the "hydrophobic tail" scaffold. The critical parameter here is the Critical Packing Parameter (CPP) , which dictates whether the resulting lipid forms stable bilayers (

Mechanism: The Proton Sponge & Endosomal Escape

The secondary amine core allows for the synthesis of tertiary amines with tunable pKa (typically 6.0–6.5).

-

Circulation (pH 7.4): The lipid remains neutral, minimizing toxicity and preventing non-specific protein adsorption (opsonization).

-

Endosome (pH 5.5): The amine protonates, becoming cationic.

-

Fusion: The cationic lipid interacts with anionic endosomal phospholipids, inducing a phase transition (lamellar to hexagonal) that disrupts the membrane and releases the mRNA payload into the cytosol.

Visualization: LNP Formation & Trafficking

The following diagram illustrates the microfluidic assembly process and the intracellular release mechanism.

Figure 1: Microfluidic assembly of Lipid Nanoparticles (LNPs) and the pH-triggered endosomal escape mechanism dependent on dialkylamine pKa.

Protocol: Synthesis of Ionizable Lipid (DLin-MC3-DMA Analog)

Note: This protocol describes the reductive amination of a dialkylamine with a specific headgroup, a standard route for generating ionizable lipids.

Reagents:

-

Precursor A: Dilinoleyl amine (DLA) or Didecylamine (High purity >98%)

-

Precursor B: 4-(Dimethylamino)butanal (Headgroup)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB)

-

Solvent: Dichloromethane (DCM) / Acetic Acid

Step-by-Step Methodology:

-

Solubilization: Dissolve 1.0 eq of Dilinoleyl amine in anhydrous DCM (0.1 M concentration) under

atmosphere. -

Activation: Add 1.2 eq of 4-(Dimethylamino)butanal. Stir for 15 minutes to allow hemiaminal formation.

-

Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise. The mild nature of STAB prevents reduction of the alkene unsaturation in the linoleyl chains.

-

Quenching: After 12 hours at room temperature, quench with saturated

. -

Purification: Extract organic phase, dry over

. Purify via flash chromatography (Silica gel, gradient 0-10% MeOH in DCM). -

QC Check: Verify structure via

-NMR (look for disappearance of aldehyde peak at 9.8 ppm and appearance of

Module B: Hydrometallurgy & Critical Minerals

Application: Solvent Extraction (SX) of Rare Earth Elements (REEs)[1]

In hydrometallurgy, long-chain dialkylamines act as anion exchangers . They are particularly effective in the separation of Cobalt/Nickel or the purification of Uranium and Rare Earths (Lanthanides) from acidic sulfate liquors.

Mechanism: Ion Pair Formation

The extraction equilibrium relies on the amine reacting with acid to form an alkylammonium salt, which then exchanges anions with the metal complex.

Key Advantage: Unlike carboxylic acid extractants (e.g., Versatic 10), amine extraction does not require saponification, simplifying pH control.

Comparative Data: Extraction Efficiency

The steric hindrance of the alkyl chains affects selectivity.

| Extractant Class | Structure | Target Metals | Selectivity Factor ( |

| Secondary Amine | Di-tridecylamine | U, Th, V | High for anionic complexes |

| Tertiary Amine | Trioctylamine (Alamine 336) | Co, Zn, Cd | Moderate; highly pH dependent |

| Quaternary Salt | Aliquat 336 | Au, PGM | Very High (Strong Base) |

Visualization: Counter-Current Extraction Circuit

Figure 2: Solvent Extraction (SX) circuit utilizing amine-based extractants for metal recovery.

Module C: Surface Chemistry & Corrosion Inhibition

Application: Top-of-Line (TLC) Corrosion Protection in Pipelines[2]

Long-chain dialkylamines function as filming amines . In multiphase flow (oil/water/gas), they mitigate corrosion caused by

Mechanism: Langmuir Adsorption

The nitrogen "anchor" adsorbs to the metal surface (donating electrons to Fe d-orbitals), while the hydrophobic alkyl tails form a tightly packed barrier that repels water and aggressive ions (

Efficiency Equation:

Protocol: Electrochemical Impedance Spectroscopy (EIS) Validation

To validate the efficacy of a dialkylamine inhibitor:

-

Setup: Three-electrode cell (Working: X65 Pipeline Steel; Counter: Platinum; Ref: Ag/AgCl).

-

Electrolyte: 3.5% NaCl saturated with

(pH 4.0). -

Dosage: Add Dialkylamine at 10, 50, 100 ppm.

-

Measurement: Apply sinusoidal potential (

mV) over frequency range -

Analysis: Fit data to a Randles circuit. An increase in Charge Transfer Resistance (

) correlates directly to inhibitor film formation.

References

-

Tenchov, B. et al. (2021). "Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement." ACS Nano. Link

-

Hou, X. et al. (2021).[3] "Lipid nanoparticles for mRNA delivery." Nature Reviews Materials. Link

-

Maier, M. et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy. Link

-

Xie, F. et al. (2014).[4] "Critical Strategies for the Separation of Rare Earth Elements." Minerals Engineering. Link

-

Obot, I.B. et al. (2019). "Corrosion inhibitors for the oil and gas industry: A review of recent advances." Current Opinion in Chemical Engineering. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Top of the line corrosion: causes, mechanisms, and mitigation using corrosion inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 3. drpress.org [drpress.org]

- 4. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-(N-Heptyl)-N-Octylamine as a Corrosion Inhibitor

Executive Summary

N-(N-Heptyl)-N-octylamine (CAS: 26627-77-0) represents a distinct class of secondary dialkylamine corrosion inhibitors characterized by asymmetric hydrophobic tails (

Chemical Identity & Physicochemical Profile

The efficacy of this compound stems from its amphiphilic structure: a polar nitrogen "anchor" capable of coordinate bonding with metal cations, and two non-polar alkyl "tails" that exclude aqueous electrolytes.

| Property | Specification |

| IUPAC Name | N-Heptyloctan-1-amine |

| CAS Number | 26627-77-0 |

| Molecular Formula | |

| Molecular Weight | 227.43 g/mol |

| Structure Type | Secondary Amine (Asymmetric Dialkyl) |

| Solubility | Soluble in organic solvents (ethanol, toluene); dispersible in acidic media via protonation. |

| pKa (Calc.) | ~11.0 (Protonated form dominates in pH < 9) |

Mechanistic Action: The "Barrier-Anchor" Model

The inhibition mechanism operates on a dual-interface principle, governed by the Langmuir Adsorption Isotherm .

-

Anchor Phase (Chemisorption): The lone pair of electrons on the nitrogen atom donates electron density to the empty

-orbitals of surface iron ( -

Barrier Phase (Physisorption): The heptyl (

) and octyl (

Visualization: Adsorption Pathway

Figure 1: Step-wise mechanistic pathway of this compound from bulk solution to surface passivation.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols include "Self-Validating" checkpoints—criteria that must be met to confirm the experiment is proceeding correctly.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the charge transfer resistance (

-

Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl).

-

Electrolyte: 1.0 M HCl with inhibitor concentrations (0, 10, 50, 100, 200 ppm).

-

Procedure:

-

Stabilize Open Circuit Potential (OCP) for 30 mins.

-

Apply AC signal: 10 mV amplitude, frequency range

.

-

-

Self-Validation Check:

-

Nyquist Plot Shape: Must exhibit a depressed semi-circle (capacitive loop). Inductive loops at low frequency indicate adsorption instability.

-

Kramers-Kronig Compliance:

error must be

-

Protocol B: Potentiodynamic Polarization (Tafel Extrapolation)

Objective: Determine corrosion current density (

-

Scan Rate: 1.0 mV/s to ensure quasi-stationary state.

-

Range: ±250 mV vs. OCP.

-

Self-Validation Check:

-

Linearity: The Tafel region (approx. >50 mV from OCP) must show linear behavior (

). -

E_corr Shift: If shift is

relative to blank, the inhibitor is classified as Mixed-Type .

-

Visualization: Experimental Workflow

Figure 2: Validated experimental workflow for electrochemical characterization.

Representative Performance Analytics

The following data summarizes the expected performance of secondary dialkylamines (

Table 1: Inhibition Efficiency (

| Concentration (ppm) | Inhibition Efficiency ( | Surface Coverage ( | ||

| Blank (0 ppm) | 25.4 | 120.5 | — | — |

| 50 ppm | 145.2 | 65.2 | 82.5% | 0.825 |

| 100 ppm | 310.8 | 42.1 | 91.8% | 0.918 |

| 200 ppm | 580.4 | 28.5 | 95.6% | 0.956 |

| 500 ppm | 610.1 | 27.8 | 95.8% | 0.958 |

Note: Efficiency plateaus beyond 200 ppm due to Critical Micelle Concentration (CMC) effects or monolayer saturation.

Industrial Formulation & Application

For field applications (e.g., acidizing fluids, boiler water treatment), pure this compound is rarely used alone due to solubility constraints.

-

Solubilizer: Pre-dissolve in 2-propanol or ethylene glycol (1:5 ratio) before adding to aqueous acid.

-

Synergist: Addition of halide ions (

or

References

-

BenchChem. (n.d.). This compound Product Specifications and Applications. Retrieved from

-

National Institutes of Health (NIH). (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Retrieved from

-

MDPI. (2023). PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl. Retrieved from

-

ResearchGate. (2025). Secondary amines as copper corrosion inhibitors in acid media. Retrieved from

-

Association for Materials Protection and Performance (AMPP). (1998). Corrosion Inhibition of a Mild Steel by Aniline and Alkylamines in Acidic Solutions. Retrieved from

Antimicrobial potential of "N-(N-HEPTYL)-N-OCTYLAMINE"

Technical Whitepaper: Antimicrobial Potential of -Heptyl- -Octylamine

CAS No: 26627-77-0 | Molecular Formula:

Executive Summary

This technical guide evaluates the antimicrobial utility of

Physicochemical Profile & Structure-Activity Relationship (SAR)

Chemical Identity

| Property | Specification |

| IUPAC Name | |

| CAS Number | 26627-77-0 |

| Molecular Weight | 227.43 g/mol |

| Physical State | Liquid at room temperature |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO, chloroform |

| pKa (Calc) | ~10.5 - 11.0 (Typical for dialkylamines) |

| LogP | ~5.5 - 6.0 (Highly Lipophilic) |

The "Asymmetric Chain" Advantage

Research into dialkylamines suggests that chain asymmetry (C7/C8) can enhance membrane penetration compared to symmetric homologs (e.g., di-octyl). The C7/C8 combination provides a critical balance:

-

Hydrophobicity: Sufficient to partition into the bacterial lipid bilayer.

-

Fluidity: The slight asymmetry disrupts crystalline packing within the membrane more effectively than symmetric chains, potentially lowering the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Cationic Membrane Disruption

The antimicrobial activity of

Step-by-Step Pathogenesis

-

Protonation: The molecule acquires a positive charge.

-

Electrostatic Adsorption: The cationic head group binds to negatively charged components of the cell wall (Lipopolysaccharides in Gram-negatives; Teichoic acids in Gram-positives).

-

Hydrophobic Insertion: The C7 and C8 alkyl tails penetrate the lipid bilayer.

-

Membrane Destabilization: The bulky alkyl chains disrupt van der Waals forces between membrane lipids, causing expansion and pore formation.

-

Cell Lysis: Loss of osmoregulation leads to leakage of intracellular ions (

,

Mechanistic Visualization

The following diagram illustrates the transition from the inactive neutral state to the active membrane-disrupting cation.

Figure 1: Mechanism of Action. The amine requires protonation to become an active cationic surfactant, leading to sequential adsorption, insertion, and lysis of the bacterial membrane.

Experimental Protocols for Validation

To validate the efficacy of

Protocol: Preparation of Stock Solutions

Challenge: The compound is water-insoluble. Direct addition to media will cause phase separation and erroneous data. Solution: Use a co-solvent system or emulsion.

-

Weighing: Accurately weigh 10 mg of

-heptyl- -

Primary Solubilization: Dissolve in 1 mL of 100% DMSO (Dimethyl sulfoxide) to create a 10,000 µg/mL stock .

-

Dilution: Prepare intermediate working solutions in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in the assay plate does not exceed 1-2% (v/v), as DMSO itself is toxic to bacteria at high concentrations.

Protocol: Broth Microdilution Assay (MIC Determination)

This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines, adapted for lipophilic amines.

Materials:

-

96-well polystyrene microplates (U-bottom).

-

Bacterial strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin dye (optional, for visual readout).

Workflow Visualization:

Figure 2: MIC Assay Workflow. Critical path from stock preparation to data readout, emphasizing the serial dilution step.

Step-by-Step Procedure:

-

Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of the 96-well plate.

-

Compound Addition: Add 200 µL of the working solution (e.g., 512 µg/mL) into column 1.

-

Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL. Columns 11 and 12 serve as Growth Control (Bacteria + Media) and Sterility Control (Media only).

-

Inoculation: Add 100 µL of standardized bacterial suspension (

CFU/mL) to wells 1-11. Final volume per well = 200 µL. Final bacterial concentration = -

Incubation: Seal plate and incubate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration with no visible growth (turbidity).

Efficacy & Spectrum Analysis

While specific MIC data for N-heptyl-N-octylamine is proprietary or sparse in public databases, its activity can be extrapolated from homologous dialkylamines.

Predicted Antimicrobial Spectrum

Based on SAR data for C8-C10 amines:

| Target Organism | Predicted MIC Range (µg/mL) | Efficacy Level | Notes |

| Gram-Positive (S. aureus) | 4 - 32 | High | Cell wall is permeable to lipophilic cations. |

| Gram-Negative (E. coli) | 32 - 128 | Moderate | LPS layer provides a barrier; requires higher concentration or permeabilizer. |

| Fungi (C. albicans) | 8 - 64 | Moderate-High | Effective against fungal membranes (ergosterol interaction). |

Synergistic Potential

To enhance activity against Gram-negative bacteria,

Safety & Toxicology Considerations

As a lipophilic amine, this compound interacts non-specifically with lipid membranes, posing a risk to mammalian cells.

-

Hemolysis: Secondary amines with chain lengths >C8 can cause hemolysis of red blood cells. Efficacy testing must be paired with an

(Hemolytic Concentration 50%) assay. -

Skin Irritation: Likely to be a skin irritant in concentrated form due to surfactant properties.

-

Selectivity Index (SI): Calculated as

. A viable drug candidate typically requires an SI > 10.

References

- Clinical and Laboratory Standards Institute (CLSI). (2023).

-

Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. Link

-

Carmona-Ribeiro, A. M., & de Melo Carrasco, L. D. (2013). Cationic Antimicrobial Polymers and Their Assemblies. International Journal of Molecular Sciences. Link

-

PubChem. (n.d.). Compound Summary for CAS 26627-77-0. National Library of Medicine. Link

Precision Synthesis of Unsymmetrical Secondary Amines: A Strategic Technical Guide

Executive Summary

The synthesis of unsymmetrical secondary amines represents a critical junction in medicinal chemistry and materials science. The challenge lies not in the formation of the C–N bond, but in the chemoselectivity : preventing the "runaway" reaction to tertiary amines or quaternary ammonium salts, and avoiding homocoupling.

This guide moves beyond textbook definitions to provide a field-validated decision framework. We focus on three distinct methodologies: Reductive Amination (for aliphatic/benzylic linkages), Buchwald-Hartwig Cross-Coupling (for aryl-amine linkages), and Hydrogen Borrowing (for atom-economic green synthesis).

Part 1: Strategic Disconnection & The Selectivity Paradox

The fundamental difficulty in synthesizing

The Decision Matrix

Before selecting a reagent, analyze the electronic nature of your carbon electrophile.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate hybridization.

Part 2: The Industrial Standard – Reductive Amination

Best for: Aliphatic chains, benzylic amines, and preserving chirality in the amine partner.

The "Abdel-Magid" protocol using Sodium Triacetoxyborohydride (STAB) is the gold standard. Unlike Sodium Cyanoborohydride (

The Mechanistic Edge

STAB works because of a kinetic sweet spot. It is not strong enough to reduce the aldehyde/ketone directly at an appreciable rate. However, it rapidly reduces the iminium ion formed in situ.

-

Imine Formation:

-

Protonation:

-

Selective Reduction: The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic. It attacks the highly electrophilic iminium ion, but ignores the neutral carbonyl.

Experimental Protocol: The STAB Method

Reference: Abdel-Magid, A. F. et al. J. Org.[1] Chem. 1996.[2][3][4] [1]

Reagents:

-

Aldehyde/Ketone (1.0 equiv)

-

Primary Amine (1.0–1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv - Critical for ketones, optional for aldehydes)

Step-by-Step:

-

Mixing: In a clean, dry flask under

, dissolve the aldehyde (10 mmol) and amine (10-12 mmol) in DCE (30 mL). -

Catalysis: If reacting a ketone, add glacial acetic acid (10 mmol). Note: For aldehydes, this is often unnecessary unless the amine is weakly nucleophilic.

-

Addition: Add STAB (14 mmol) in a single portion. The reaction may slightly exotherm.

-

Monitoring: Stir at room temperature. Aldehydes typically complete in 1–4 hours; ketones may require 12–24 hours. Monitor via TLC or LC-MS.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (

). Wash combined organics with brine, dry over

Troubleshooting: If dialkylation is observed (common with small aldehydes like formaldehyde or acetaldehyde), switch to a stepwise procedure: Form the imine in MeOH first (2 hours), then add

Part 3: Precision Synthesis – Buchwald-Hartwig Cross-Coupling

Best for: Aryl amines, heteroaryl amines, and cases where

Classical nucleophilic aromatic substitution (

Ligand Selection Strategy

The success of this reaction hinges entirely on the ligand. For synthesizing secondary amines (coupling a primary amine with an aryl halide), you must prevent the primary amine from binding twice (forming a tertiary amine) and facilitate the reductive elimination.

| Ligand Class | Examples | Application |

| Dialkylbiaryl Phosphines | BrettPhos , RuPhos | The modern standard. Excellent for primary amines. Bulky groups prevent catalyst deactivation. |

| Bisphosphines | BINAP , Xantphos | Classic ligands.[6] Good for simple substrates but require higher temperatures. |

| N-Heterocyclic Carbenes | PEPPSI-IPr | Highly active, best for difficult, sterically hindered couplings. |

Mechanistic Workflow

Figure 2: The catalytic cycle. Note that the deprotonation step is often the rate-determining step in the absence of specialized ligands.

Experimental Protocol: Pd-Catalyzed Arylation

Reference: Surry, D. S. & Buchwald, S. L.[7][8] Chem. Sci. 2011. [2]

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Primary Amine (1.2 equiv)

-

Catalyst Precursor:

(1-2 mol%) or precatalyst (e.g., BrettPhos Pd G3). -

Ligand: BrettPhos or RuPhos (2-4 mol% if not using G3 precatalyst).

-

Base:

(1.4 equiv) or -

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle

/Vacuum 3 times. -

Solids: Add Aryl Bromide (if solid),

, Ligand, and Base. -

Liquids: Add Solvent, Amine, and Aryl Bromide (if liquid) via syringe.

-

Degas: Sparge with argon for 5 minutes. Oxygen is the enemy of this cycle.

-

Heat: Seal and heat to 80–100°C.

-

Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash chromatography.

Part 4: Emerging Green Methodology – Hydrogen Borrowing

Best for: Large-scale synthesis, avoiding alkyl halides, and high atom economy.

This method uses alcohols as electrophiles. The catalyst "borrows" hydrogen from the alcohol to form an aldehyde, condenses it with the amine to form an imine, and then "returns" the hydrogen to reduce the imine to the amine.[9] The only byproduct is water.[9][10][11]

Experimental Protocol: Iridium-Catalyzed Alkylation

Reference: Hamid, M. H. S. A. et al. J. Am. Chem. Soc. 2009. [3]

Reagents:

-

Alcohol (1.0 equiv)

-

Primary Amine (1.0 equiv)[12]

-

Catalyst:

(1-2 mol%) -

Base:

(10 mol%) -

Solvent: Toluene or Water.

Step-by-Step:

-

Combine alcohol, amine, catalyst, and base in a sealed tube.

-

Heat to reflux (110°C) for 12–24 hours.

-

Cool and extract. No reducing agent is added; the hydrogen comes from the alcohol itself.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] The Journal of Organic Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

-

Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[9][10][11] Advanced Synthesis & Catalysis.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. epublications.marquette.edu [epublications.marquette.edu]

Technical Guide: Reductive Amination for Secondary Amine Synthesis

Executive Summary: The Backbone of SAR

In medicinal chemistry, the secondary amine is a privileged pharmacophore. It offers a critical vector for modulating lipophilicity (LogD), tuning pKa for solubility, and reducing hERG liability compared to primary or tertiary analogs. While alkylation of amines with alkyl halides is conceptually simple, it is plagued by over-alkylation (quaternization) and lack of chemoselectivity.

Reductive amination is the industry standard because it allows for the convergent assembly of complex amines with high fidelity. This guide moves beyond basic textbook definitions to provide a rigorous, self-validating framework for synthesizing secondary amines, focusing on the kinetic control of the iminium intermediate.

Mechanistic Underpinnings

The success of a reductive amination relies on a single kinetic principle: The reducing agent must reduce the iminium ion faster than it reduces the starting carbonyl. [1]

The reaction proceeds through a reversible condensation to form a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then irreversibly reduced to the amine.

Mechanistic Pathway

Figure 1: The kinetic pathway. Note that water removal or acid catalysis drives the equilibrium toward the iminium species.

Strategic Reagent Selection

Choosing the correct hydride source is the primary determinant of yield and chemoselectivity. The historical use of Sodium Cyanoborohydride (NaCNBH₃) has largely been superseded by Sodium Triacetoxyborohydride (STAB) due to toxicity and pH constraints, though specific niches remain.

Comparative Analysis of Reducing Agents

| Feature | Na(OAc)₃BH (STAB) | NaCNBH₃ | Ti(OiPr)₄ + NaBH₄ | H₂ / Pd-C |

| Selectivity | High. Reduces aldehydes/ketones very slowly; reduces imines fast. | Medium. Requires pH control (pH 6-7) to avoid carbonyl reduction. | High. Ti coordinates carbonyl, activating it for amine attack. | Low. Reduces nitro, benzyl, and alkenes. |

| Toxicity | Low.[2] Boric acid/acetate byproducts. | High. Generates HCN gas at low pH. | Low to Medium. | Safety risk (Flammability). |

| Water Tolerance | Low. Reacts with water (slowly). | High. Stable in aqueous/methanolic acid. | Zero. Strictly anhydrous (Ti scavenges water). | N/A |

| Best For | General Purpose. Aldehydes & non-hindered ketones. | "Indirect" Methods. When imine must be pre-formed. | Difficult Substrates. Hindered ketones or weak amines.[3] | Scale-up. When green chemistry is priority. |

Decision Matrix: Protocol Selection

Do not apply a "one-size-fits-all" approach. Use this logic tree to select the optimal workflow.

Figure 2: Reagent selection logic based on substrate sterics and stability.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and reactive ketones. This method utilizes Sodium Triacetoxyborohydride (STAB), popularized by Abdel-Magid. It is a Direct Reductive Amination (One-Pot).[1]

Reagents:

-

Amine (1.0 - 1.2 equiv)

-

Carbonyl (1.0 equiv)

-

Sodium Triacetoxyborohydride (1.4 - 1.5 equiv)

-

Acetic Acid (catalytic to 1.0 equiv, optional for aldehydes, mandatory for ketones)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[4] Note: DCE is superior for rate but THF is greener.

Step-by-Step:

-

Mixing: In a clean vial, dissolve the amine (1.1 equiv) and carbonyl (1.0 equiv) in DCE (0.2 M concentration).

-

Imine Formation (Optional but Recommended): Stir for 15-30 minutes. If the substrate is a ketone, add Acetic Acid (1.0 equiv) here.

-

Reduction: Add STAB (1.4 equiv) in one portion. The reaction may bubble slightly.

-

Monitoring: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS. Look for the disappearance of the imine peak (M+H of product minus 2).

-

Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to quench borate salts.

-

Extraction: Extract with DCM or EtOAc.

Self-Validating Check: If LCMS shows remaining starting material but no imine, the imine formation is the rate-limiting step. Switch to Protocol B.

Protocol B: Titanium-Mediated Amination

Best for: Hindered ketones, electron-deficient amines, or when water removal is critical. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Reagents:

-

Amine (1.2 equiv)

-

Ketone (1.0 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 - 1.5 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv) Note: We use NaBH₄ here, not STAB.

-

Solvent: Ethanol (absolute) or THF.

Step-by-Step:

-

Activation: Combine amine and ketone in a dry flask (neat or minimal THF).

-

Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.

-

Incubation: Stir at RT for 1–4 hours. The solution often turns viscous or changes color (yellow/orange) indicating imine/titanium complex formation.

-

Dilution: Dilute with absolute Ethanol (to 0.2 M).

-

Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2 hours.

-

Workup (Critical): Quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form. Filter through Celite to remove the titanium salts before extraction.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Stalled Reaction (Imine present) | Reducing agent is dead or too weak. | Add fresh STAB. If using NaCNBH₃, check pH (needs to be < 7). |

| Stalled Reaction (Carbonyl present) | Equilibrium favors carbonyl (wet solvent). | Add 4Å Molecular Sieves or switch to Protocol B (Ti(OiPr)₄). |

| Over-alkylation (Tertiary amine) | Primary amine is too nucleophilic; Product competes. | Use excess amine (2-3 equiv) relative to aldehyde. Add carbonyl slowly to the amine/reductant mixture. |

| Low Yield (Basic Amine) | Product trapped in Boron complex. | Ensure vigorous quench with basic water (pH > 10) or use MeOH workup to break B-N bonds. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][7][8][6][4] Studies on Direct and Indirect Reductive Amination Procedures.[3][4] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[2][5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][5][7][8][6] Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[9] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link

-

Miriyala, B. , Bhattacharyya, S., & Williamson, J. S. (2004).[11] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. Link[11]

Sources

- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 2. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. interchim.fr [interchim.fr]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

Precision N-Alkylation of Primary Amines via Hydrogen Borrowing: A Technical Guide

Executive Summary

The Shift from Displacement to Redox-Neutral Coupling

For decades, the N-alkylation of amines relied on nucleophilic substitution (

This catalytic strategy utilizes alcohols as alkylating agents.[1][2][3][4][5][6][7][8][9][10] The catalyst "borrows" hydrogen from the alcohol to generate a reactive carbonyl in situ, condenses it with an amine, and returns the hydrogen to the resulting imine.[11] The only byproduct is water.[12][13] This guide provides actionable protocols for both noble metal (Ruthenium) and base metal (Manganese) systems, designed for high-throughput and process chemistry environments.

Part 1: Mechanistic Architecture

The Hydrogen Borrowing cycle is a redox-neutral cascade. Understanding this cycle is critical for troubleshooting stalled reactions.

The Hydrogen Borrowing Cycle[11]

-

Dehydrogenation: The metal catalyst (

) abstracts -

Condensation: The amine attacks the carbonyl to form a hemiaminal, which dehydrates to an imine (releasing

). -

Hydrogenation: The metal-hydride species (

) transfers the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine.[11]

Figure 1: The catalytic Hydrogen Borrowing cycle.[1][3][11][12][14][15] Note the redox neutrality where the metal acts as a temporary hydrogen reservoir.

Part 2: Catalyst Selection Strategy

The choice between Noble (Ru/Ir) and Base (Mn/Fe) metals depends on cost sensitivity, functional group tolerance, and sustainability goals.

| Feature | Ruthenium (Noble) | Manganese (Base Metal) |

| Active Species | Mn-PNP Pincer Complexes | |

| Catalyst Load | Low (0.5 – 1.0 mol%) | Moderate (2.0 – 5.0 mol%) |

| Base Requirement | Catalytic to Stoichiometric | Often Stoichiometric ( |

| Temp.[16] Range | 100°C – 120°C | 80°C – 140°C |

| Key Advantage | Robust, high TON, well-established. | Sustainable, cheap, low toxicity. |

| Limitation | High cost, trace metal removal required. | Air sensitivity of active species. |

Part 3: Operational Protocols

Protocol A: Ruthenium-Catalyzed N-Alkylation

Best for: High-value APIs requiring high conversion with low catalyst loading.

Reagents:

-

Primary Amine (1.0 mmol)

-

Primary Alcohol (1.2 mmol)

- (0.5 mol%)[5]

-

DPEphos (Bis(2-diphenylphosphinophenyl)ether) (1.0 mol%)

-

(0.5 equiv) or

-

Solvent: Toluene or

-Amyl Alcohol (3 mL)

Step-by-Step Methodology:

-

Pre-complexation (Critical): In a glovebox or under Ar flow, add

(3.1 mg) and DPEphos (5.4 mg) to the reaction tube. Add 1 mL solvent and stir at RT for 5 mins. Why: This ensures formation of the active diphosphine-ruthenium species before substrate exposure. -

Substrate Addition: Add the amine, alcohol, and base. Add remaining solvent.

-

Reaction: Seal the tube (pressure vial). Heat to 110°C for 12–24 hours.

-

Monitoring: Check via TLC or GC-MS. Look for the disappearance of the imine intermediate.

-

Workup: Cool to RT. Filter through a short pad of Celite (removes salts/catalyst). Concentrate in vacuo.

-

Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Manganese-Catalyzed N-Alkylation (Green)

Best for: Sustainable synthesis and avoiding heavy metals.

Reagents:

-

Primary Amine (1.0 mmol)

-

Primary Alcohol (1.0 mmol)

-

Mn-PNP Catalyst (e.g., Macho-Mn or similar pincer) (3.0 mol%)

-

Base:

-BuOK (0.75 – 1.0 equiv) -

Solvent: Toluene or Xylene (3 mL)

Step-by-Step Methodology:

-

Inert Atmosphere: This reaction is strictly air-sensitive during setup. Use a glovebox or Schlenk line.

-

Catalyst Activation: Charge the Mn-PNP complex and

-BuOK base into the vessel. -

Addition: Add the amine and alcohol.

-

Thermal Cycle: Heat to 100°C (reflux) for 24 hours. Note: Mn catalysts often require slightly higher activation energy than Ru.

-

Quench: Cool to RT. Add water (2 mL) to quench the base.

-

Extraction: Extract with EtOAc (3x). Dry organic layer over

.

Experimental Workflow Visualization

Figure 2: Standard operational workflow for catalytic N-alkylation.

Part 4: Troubleshooting & Scope

Reaction Stalls at Imine Intermediate

-

Cause: The hydrogenation step (returning the H) is failing.

-

Fix: Increase temperature by 10°C. Ensure the system is closed (do not let

escape, even though it's transient). -

Chemical Fix: Add a catalytic amount of external hydrogen donor (e.g., 5 mol% formic acid) to "kickstart" the hydride species.

Low Conversion of Alcohol

-

Cause: Thermodynamics. The equilibrium between alcohol and aldehyde is unfavorable.

-

Fix: Use a slight excess of alcohol (1.2 – 1.5 equiv).

-

Fix: Add molecular sieves (4Å) to sequester the water byproduct, driving the condensation equilibrium forward (Le Chatelier's principle).

Steric Hindrance

-

Observation: Secondary alcohols or bulky amines react slowly.

-

Strategy: Switch from Mn to Ir (Iridium) catalysts (e.g.,

), which generally handle sterics better than base metals.

References

-

Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). Borrowing Hydrogen in the Activation of Alcohols.[1][2][3][12][13] Advanced Synthesis & Catalysis. Link

-

Guillena, G., Ramón, D. J., & Yus, M. (2010). Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chemical Reviews. Link

-

Elangovan, S., Neumann, J., Sortais, J.-B., Junge, K., Darcel, C., & Beller, M. (2016).[2] Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.[1][2][9][16] Nature Communications.[2] Link

-

Hollmann, D., Bahn, S., Tillack, A., & Beller, M. (2007). A General Ruthenium-Catalyzed Synthesis of Secondary and Tertiary Amines from Amines and Alcohols.[5] Angewandte Chemie International Edition. Link

-

Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science. Link

Sources

- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In water alkylation of amines with alcohols through a borrowing hydrogen process catalysed by ruthenium nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ruthenium catalysed N-alkylation of amines with alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]

- 11. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. drugmoneyart.com [drugmoneyart.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. BJOC - Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer [beilstein-journals.org]

Precision Synthesis: A Technical Guide to the Catalytic Amination of Alcohols via Hydrogen Borrowing

Executive Summary

The transition from alkyl halides to alcohols as electrophiles in amine synthesis represents a paradigm shift in green chemistry and atom economy. Unlike traditional

This guide provides a rigorous technical breakdown of the mechanism, catalyst selection strategies, and a validated experimental protocol for synthesizing secondary amines. It moves beyond basic theory to offer field-proven insights into optimizing yield and selectivity in pharmaceutical contexts.

Part 1: The Mechanistic Foundation (Hydrogen Borrowing)

The core principle of this transformation is the temporary removal and return of hydrogen equivalents by a metal catalyst.[1] This "borrowing hydrogen" strategy circumvents the poor leaving group ability of the hydroxyl group (

The Catalytic Cycle

The reaction proceeds through three distinct phases, all mediated by the same metal center:

-

Dehydrogenation: The metal catalyst oxidizes the alcohol to an aldehyde (or ketone), generating a metal-hydride species (

).[1] -

Condensation: The in-situ generated carbonyl reacts with the amine to form an imine (Schiff base) and water.

-

Hydrogenation: The metal-hydride species reduces the imine to the final amine, returning the metal to its original oxidation state.

Visualization: The Hydrogen Autotransfer Cycle

The following diagram illustrates the closed-loop nature of the redox cycle.

Figure 1: The Hydrogen Borrowing Cycle.[2][3][4] Note the internal recycling of hydrogen equivalents, eliminating the need for external reductants.

Part 2: Catalyst Selection Strategy

Selecting the right catalyst is a balance between activity, cost, and functional group tolerance. The field has evolved from simple Ruthenium salts to sophisticated pincer complexes and, more recently, earth-abundant base metals.

Comparative Analysis of Leading Catalyst Classes[5]

| Feature | Ruthenium Pincer (e.g., Milstein Catalyst) | Manganese Pincer (e.g., Beller Catalyst) | Heterogeneous (e.g., Ni/Al2O3) |

| Active Metal | Ru(II) | Mn(I) | Ni(0) |

| Ligand Type | PNN, PNP (Tridentate) | PNP (Tridentate) | None (Support interaction) |

| Temp Range | 80°C – 110°C | 80°C – 140°C | 120°C – 160°C |

| Base Load | Low (0.5 - 1 equiv) | Moderate (1 - 2 equiv) | None/Low |

| Selectivity | Excellent (Mono-alkylation) | Good (Requires tuning) | Moderate (Mix of products) |

| Sustainability | Low (Noble metal) | High (Earth abundant) | High (Recyclable) |

| Best For | Complex APIs, High Value | Green Process, Scale-up | Bulk Chemicals, Flow Chem |

Expert Insight: For early-stage drug discovery where yield and purification are paramount, Ru-PNN complexes remain the gold standard due to their predictability. However, for process chemistry and scale-up, Mn-PNP complexes are rapidly becoming the preferred choice due to regulatory pressure to remove noble metals.

Part 3: Validated Experimental Protocol

This protocol describes the synthesis of a secondary amine using a Ruthenium Pincer Complex . This system is chosen for this guide due to its high reliability and mechanistic clarity.

Target Reaction: N-alkylation of Aniline with Benzyl Alcohol.

Materials & Reagents

-

Catalyst: Ru-Macho® or Milstein’s Catalyst (Ru-PNN) [0.5 – 1.0 mol%]

-

Substrate: Benzyl Alcohol (1.0 equiv)

-

Nucleophile: Aniline (1.1 equiv)

-

Base: Potassium tert-butoxide (

) [1.0 equiv] -

Solvent: Toluene or Xylene (Anhydrous, degassed)

-

Atmosphere: Argon or Nitrogen (Strict exclusion of

is critical)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a Schlenk tube or pressure vial and cycle 3x with Argon.

-

Catalyst Activation: In a glovebox or under counter-flow Argon, charge the tube with the Ru-catalyst (0.01 mmol) and

(1.0 mmol). -

Substrate Addition: Add Aniline (1.1 mmol) and Benzyl Alcohol (1.0 mmol) via syringe.

-

Solvent: Add anhydrous Toluene (2-3 mL). The concentration should be roughly 0.5 M to 1.0 M.

-

Thermal Cycle: Seal the vessel tightly. Heat to 110°C in an oil bath for 12–24 hours.

-

Note: The solution usually turns from orange/red to a darker hue, indicating active hydride species formation.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (to remove the base and salt). Dry the organic layer over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexane/EtOAc gradient).

Self-Validating Controls (In-Process Checks)

-

Color Change: Lack of color change often indicates catalyst poisoning (usually by

). -

Gas Evolution: No external gas is evolved, but pressure may build slightly due to solvent vapor.

-

NMR Check: Monitor the disappearance of the alcohol

peak (~4.6 ppm) and the appearance of the amine

Part 4: Troubleshooting & Optimization Logic

When the reaction fails or yields are low, follow this logic flow. The most common failure mode is catalyst deactivation due to moisture or oxygen, or imine stability issues.

Optimization Decision Tree

Figure 2: Troubleshooting workflow for catalytic amination.

Critical Process Parameters (CPPs)

-

Water Removal: While the reaction produces water, excessive accumulation can reverse the imine formation (hydrolysis). Adding molecular sieves (4Å) can drive the equilibrium forward, especially for difficult substrates.

-

Base Sensitivity: Some catalysts (e.g., Mn-pincer) require strong bases. If your substrate has base-sensitive groups (esters, nitriles), switch to an Ir-based system or a heterogeneous Ni catalyst which can often operate under neutral or milder conditions.

-

Sterics: Secondary alcohols react significantly slower than primary alcohols. For secondary alcohols, increase catalyst loading to 2-3 mol% and temperature to 130°C.

References

-

Guillena, G., Ramón, D. J., & Yus, M. (2010). Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chemical Reviews.[1][5] [Link]

-

Gnanaprakasam, B., & Milstein, D. (2013). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society. (Foundational work on PNN mechanism). [Link]

-

Mukherjee, A., Nerush, A., Leitus, G., Shimon, L. J., Ben-David, Y., & Milstein, D. (2016). Manganese-Catalyzed Environmentally Benign Dehydrogenative Coupling of Alcohols and Amines to Form Aldimines and H2: A Catalytic Cycle Involving Mn-H Species. Journal of the American Chemical Society. [Link]

-

Shimizu, K., Imaiida, N., Kon, K., Siddiki, S. M. A. H., & Satsuma, A. (2013). Heterogeneous Ni Catalyst for Direct Synthesis of Primary Amines from Alcohols and Ammonia.[6][7] ACS Catalysis.[6] [Link]

-

Reed-Berendt, B. G., Polidano, K., & Morrill, L. C. (2019). Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals.[3] Chemical Society Reviews.[5] [Link]

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]

- 4. Hydrogen autotransfer with alcohols for alkylations - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01626B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Asymmetric Secondary Amines in Hydrometallurgy

Focus: N-(n-Heptyl)-n-Octylamine (CAS 26627-77-0)[1]

Executive Summary

This application note details the physicochemical properties and experimental protocols for using This compound (C15H33N) as a precision extractant in liquid-liquid extraction (LLE). Unlike commercial bulk extractants (e.g., Amberlite LA-2), which are often isomeric mixtures, this compound represents a high-purity asymmetric secondary amine .

Its structural asymmetry (C7 vs. C8 chains) disrupts crystalline packing, offering superior solubility in aliphatic diluents (kerosene/dodecane) at lower temperatures compared to symmetric counterparts like di-n-octylamine. This molecule is particularly effective for the recovery of Platinum Group Metals (PGMs) and Transition Metals (Zn, Co, Cu) from acidic chloride media via an anion-exchange mechanism.

Chemical Profile & Thermodynamics

Why Asymmetry Matters: In solvent extraction, the "third phase" formation (separation of the amine salt from the diluent) is a critical failure mode. Symmetric amines (e.g., Dioctylamine) have higher lattice energies and are more prone to precipitation or third-phase formation when loaded with metal complexes. The heptyl-octyl mismatch in this compound increases the entropy of the organic phase, maintaining liquid homogeneity without requiring excessive amounts of phase modifiers (e.g., isodecanol).

| Property | Specification |

| IUPAC Name | N-heptyloctan-1-amine |

| CAS Number | 26627-77-0 |

| Molecular Weight | 227.43 g/mol |

| Structure | Secondary Amine ( |

| Hydrophobicity | Total Carbon = 15 (High aqueous insolubility) |